アルファ-ハロカルボキシル酸

アルファ-ハロカルボキシル酸は、カルボキシル基に隣接するアルファ炭素にハロゲン原子を有する有機化合物であり、有機合成における重要な中間体として機能します。これらの化合物は、ハロゲンの電子求引性によりカルボキシル基の反応性が調整され、求核置換反応や脱炭酸反応など多様な化学反応において有用です。合成法としては、ハロホルム反応やハロゲン化反応が一般的です。特にクロロ酢酸やブロモ酢酸などは、医薬品や農薬の合成において頻繁に利用され、構造の多様性と反応性のバランスが特徴です。安定性と反応性の制御が可能で、精密な合成戦略に適しています。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

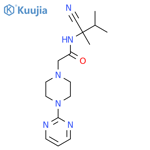

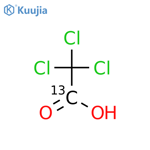

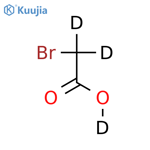

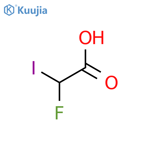

|

2,2,2-Trichloroacetic Acid-13C | 173470-69-4 | C2HCl3O2 |

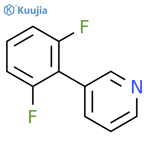

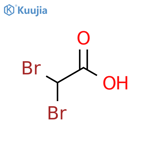

|

Dibromoacetic acid | 631-64-1 | C2H2Br2O2 |

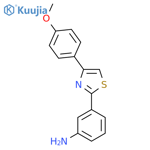

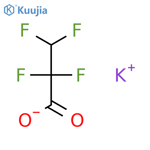

|

POTASSIUM 2,2,3,3-TETRAFLUOROPROPIONATE | 71592-16-0 | C3HF4KO2 |

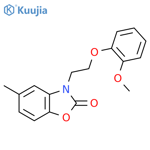

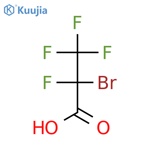

|

2-Bromotetrafluoropropionic Acid | 13859-31-9 | C3HBrF4O2 |

|

Bromoacetic Acid-d3 | 14341-48-1 | C2H3BrO2 |

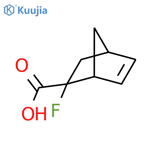

|

Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 2-fluoro-, (1S,2S,4S)- | 211444-70-1 | C8H9FO2 |

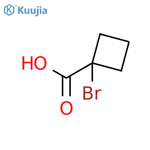

|

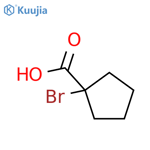

1-bromocyclobutane-1-carboxylic acid | 32122-23-9 | C5H7BrO2 |

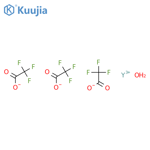

|

YttriumTrifluoroacetate (~90%) | 37737-28-3 | C6H2F9O7Y |

|

fluoroiodoacetic acid | 471-45-4 | C2H2FIO2 |

|

1-bromocyclopentane-1-carboxylic acid | 56447-24-6 | C6H9BrO2 |

関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

推奨される供給者

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

pengshengyueFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品